![molecular formula C12H13NO4S B2830112 Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate CAS No. 869493-47-0](/img/structure/B2830112.png)
Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate
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Overview
Description
“Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the presence of functional groups .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate” are not well-documented in the literature . The reactivity of a compound is determined by its molecular structure, particularly the presence and location of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate” such as melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases . These properties are crucial for understanding the compound’s behavior under different conditions .Scientific Research Applications
Novel Anti-inflammatory Agents Synthesis
Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate is structurally related to molecules with reported anti-inflammatory activity. Research programs targeting novel molecules for potential anti-inflammatory agents have synthesized related compounds, demonstrating the chemical's relevance in developing new therapeutic options for inflammation-related conditions (Moloney, 2001).
Heterocycles Synthesis
The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, research in the field of organic chemistry has developed methods to synthesize N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles starting from related α-amino acids. These processes involve key intermediates like enaminones, showcasing the chemical's utility in constructing functionalized heterocyclic structures, which are essential in pharmaceuticals, agrochemicals, and materials science (Grošelj et al., 2013).
Isothiazolopyridines and Pyridothiazines Synthesis
Research into the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds known for their valuable biological activities, involves related chemical structures. These compounds have been synthesized using both traditional chemical methods and modern microwave-assisted techniques, highlighting the adaptability of these chemical frameworks in synthesizing biologically active compounds with potential applications in medicine and agriculture (Youssef et al., 2012).
Functionalized Tetrahydropyridines Synthesis
In the field of organic synthesis, the compound is related to precursors used for the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through [4 + 2] annulation processes. These synthetic routes are significant for producing highly functionalized tetrahydropyridines, which are valuable scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules (Zhu et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research is needed to understand its safety profile and potential applications .
properties
IUPAC Name |
methyl 4-hydroxy-6-oxo-7-propan-2-ylthieno[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-6(2)13-10(15)8(12(16)17-3)9(14)7-4-5-18-11(7)13/h4-6,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVAAZIXFBMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate |
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